molecular formula C22H24BrOP B14429238 (3-Hydroxy-2-methylpropyl)(triphenyl)phosphanium bromide CAS No. 81658-47-1

(3-Hydroxy-2-methylpropyl)(triphenyl)phosphanium bromide

Cat. No.: B14429238
CAS No.: 81658-47-1
M. Wt: 415.3 g/mol
InChI Key: KLRCNKUKJUSLOA-UHFFFAOYSA-M
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Description

(3-Hydroxy-2-methylpropyl)(triphenyl)phosphanium bromide is a chemical compound with the empirical formula C22H24BrOP. It is a phosphonium salt that features a triphenylphosphonium cation and a bromide anion. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Hydroxy-2-methylpropyl)(triphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with an appropriate alkylating agent. One common method is the reaction of triphenylphosphine with 3-bromo-2-methylpropanol in the presence of a base. The reaction proceeds as follows:

Ph3P+BrCH2CH(CH3)OH(Ph3P+CH2CH(CH3)OH)BrPh_3P + BrCH_2CH(CH_3)OH \rightarrow (Ph_3P^+CH_2CH(CH_3)OH)Br^- Ph3​P+BrCH2​CH(CH3​)OH→(Ph3​P+CH2​CH(CH3​)OH)Br−

The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the purification process may involve additional steps such as column chromatography or distillation .

Chemical Reactions Analysis

Types of Reactions

(3-Hydroxy-2-methylpropyl)(triphenyl)phosphanium bromide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The bromide anion can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Hydroxy-2-methylpropyl)(triphenyl)phosphanium bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Hydroxy-2-methylpropyl)(triphenyl)phosphanium bromide involves its ability to target specific molecular pathways. The triphenylphosphonium cation is known to accumulate in mitochondria due to the negative membrane potential. This property makes it useful for delivering bioactive molecules to mitochondria, where they can exert their effects. The hydroxyl group can participate in hydrogen bonding and other interactions, further influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Hydroxy-2-methylpropyl)(triphenyl)phosphanium bromide is unique due to the presence of the hydroxyl group, which imparts additional reactivity and potential for hydrogen bonding. This makes it particularly useful in applications where specific interactions with biological molecules are required .

Properties

CAS No.

81658-47-1

Molecular Formula

C22H24BrOP

Molecular Weight

415.3 g/mol

IUPAC Name

(3-hydroxy-2-methylpropyl)-triphenylphosphanium;bromide

InChI

InChI=1S/C22H24OP.BrH/c1-19(17-23)18-24(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22;/h2-16,19,23H,17-18H2,1H3;1H/q+1;/p-1

InChI Key

KLRCNKUKJUSLOA-UHFFFAOYSA-M

Canonical SMILES

CC(CO)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Origin of Product

United States

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